molecular formula C28H18O B13126560 1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one CAS No. 90020-76-1

1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one

Cat. No.: B13126560
CAS No.: 90020-76-1
M. Wt: 370.4 g/mol
InChI Key: STOPNONBOQIZAW-UHFFFAOYSA-N
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Description

1-([9,9’-Bifluorenylidene]-2-yl)ethanone is an organic compound characterized by its unique structure, which includes a bifluorenylidene core. This compound is of significant interest due to its potential applications in various fields, including organic electronics, photovoltaics, and materials science. The bifluorenylidene moiety imparts unique electronic properties, making it a valuable building block for advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([9,9’-Bifluorenylidene]-2-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of 1-([9,9’-Bifluorenylidene]-2-yl)ethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-([9,9’-Bifluorenylidene]-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated bifluorenylidene compounds.

Mechanism of Action

The mechanism of action of 1-([9,9’-Bifluorenylidene]-2-yl)ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([9,9’-Bifluorenylidene]-2-yl)ethanone stands out due to its specific functionalization at the ethanone position, which imparts unique reactivity and electronic properties. This functionalization allows for tailored applications in various fields, making it a versatile and valuable compound in scientific research.

Properties

CAS No.

90020-76-1

Molecular Formula

C28H18O

Molecular Weight

370.4 g/mol

IUPAC Name

1-(9-fluoren-9-ylidenefluoren-2-yl)ethanone

InChI

InChI=1S/C28H18O/c1-17(29)18-14-15-22-21-10-4-7-13-25(21)28(26(22)16-18)27-23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16H,1H3

InChI Key

STOPNONBOQIZAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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